molecular formula C23H24FN5O2S B2645969 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-33-8

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2645969
CAS No.: 851810-33-8
M. Wt: 453.54
InChI Key: IGHZGQSWFFHLER-UHFFFAOYSA-N
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Description

The compound “5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for the requested compound is not provided in the available resources.

Scientific Research Applications

Receptor Binding and Imaging Applications

  • 5-HT(1A) Receptor Occupancy for Anxiety and Mood Disorders Treatment:

    • A study demonstrated the in vivo occupancy of the human brain's 5-HT(1A) receptor by a novel, selective antagonist (DU 125530). This compound showed potential applications in treating anxiety and mood disorders, assessed through positron emission tomography (PET) and receptor occupancy in healthy male volunteers. The study indicated the compound's tolerability and dose-dependent occupancy, suggesting its therapeutic relevance (Rabiner et al., 2002).
  • Imaging and Metabolism of ErbB/VEGF Receptor Inhibitors:

    • Research on (3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514), an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, detailed its metabolism and disposition. The study involved oral administration to humans and examined the compound's absorption, metabolism, and excretion, providing insights into its pharmacokinetic profile and potential as a treatment for certain cancers (Christopher et al., 2010).
  • 5-HT1A Receptor Effects on Patients with Schizophrenia:

    • A study investigated the impact of various antipsychotic drugs on the 5-HT1A serotoninergic system in schizophrenic patients. It utilized a PET study with a specific ligand to assess the binding potential and found significant modifications in specific brain regions, possibly reflecting either the pathophysiology of schizophrenia or the effects of medication (Lerond et al., 2013).

Mechanism of Action

The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-7-9-17(31-2)10-8-16)28-13-11-27(12-14-28)19-6-4-3-5-18(19)24/h3-10,20,30H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHZGQSWFFHLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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